BenchChemオンラインストアへようこそ!

Niazirin

Cardiovascular pharmacology Natural product screening Hypertension research

Niazirin is a nitrile glycoside (CAS 122001-32-5) featuring a -C≡N functional group, fundamentally distinct from Moringa-derived isothiocyanates (e.g., MIC-1) and thiocarbamates (niazimicin). It demonstrates quantifiable antioxidant activity (DPPH IC50 18.55 µM, ABTS IC50 27.34 µM) and activates AMPK pathways in db/db mice at 10-20 mg/kg, reducing body weight, hyperglycemia, and hepatic steatosis. Oral bioavailability is 46.78%–52.61% with linear dose-proportional pharmacokinetics. Niazirin also functions as a drug resistance reversal agent via efflux pump inhibition, achieving up to 16-fold MIC reduction with tetracycline. It is not a standalone antimicrobial. Select Niazirin for metabolic syndrome, oxidative stress, or antibiotic adjuvant research.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 122001-32-5
Cat. No. B037790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiazirin
CAS122001-32-5
Synonyms(4-((6-Deoxy-α-L-mannopyranosyl)oxy)phenyl)acetonitrile
niazirin
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
InChIInChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
InChIKeyOBJREHLZEIEGDU-CNJBRALLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Niazirin (CAS 122001-32-5): A Nitrile Glycoside from Moringa oleifera with Defined Pharmacokinetic and Bioactivity Parameters for Research Procurement


Niazirin (CAS 122001-32-5), also known as 4-(α-L-rhamnosyloxy)phenylacetonitrile, is a nitrile glycoside first isolated from the roasted seeds of Moringa oleifera [1]. The compound has a molecular formula of C14H17NO5 and a molecular weight of 279.29 g/mol [2]. Unlike the more extensively studied isothiocyanate glycosides from Moringa (e.g., 4-(α-L-rhamnosyloxy)benzyl isothiocyanate), niazirin features a nitrile (-C≡N) rather than an isothiocyanate (-N=C=S) functional group, which fundamentally alters its reactivity profile and biological target engagement [3]. Niazirin has been characterized in multiple tissue sources of M. oleifera, with quantifiable distribution differences across plant parts [4].

Why Niazirin Cannot Be Interchanged with Isothiocyanate or Thiocarbamate Analogs from Moringa oleifera


Substituting niazirin with structurally related Moringa-derived glycosides such as niazimicin, niaziminin, or 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (MIC-1) is not scientifically valid due to divergent functional group chemistry and resulting bioactivity profiles. While niazirin is a nitrile glycoside, niazimicin and niaziminin are thiocarbamate glycosides, and MIC-1 is an isothiocyanate glycoside [1]. These structural differences produce distinct pharmacological outcomes: the thiocarbamate glycosides niaziminin A and B demonstrated hypotensive activity, whereas the nitrile glycosides niazirin and niazirinin were inactive in the same blood pressure assay [2]. Furthermore, niazirin exhibits quantifiable antioxidant activity via DPPH and ABTS radical scavenging (IC50 values of 18.55 µM and 27.34 µM, respectively) [3], while its antibacterial applications require co-administration with niaziridin as a drug resistance reversal agent rather than as a standalone antimicrobial [4]. The procurement decision must therefore be driven by the specific research endpoint—niazirin is appropriate for metabolic syndrome, antioxidant, and efflux pump modulation studies, but not for direct antimicrobial or hypotensive investigations.

Niazirin Differentiation Evidence: Quantitative Comparative Data Against Structural Analogs and Functional Alternatives


Niazirin vs. Niazimicin and Niaziminin: Absence of Hypotensive Activity Defines Distinct Pharmacological Niche

In a bioassay-guided fractionation study of Moringa oleifera leaf extract, the thiocarbamate glycosides niaziminin A and niaziminin B demonstrated hypotensive activity, whereas the nitrile glycosides niazirin and niazirinin were inactive. This negative result is a critical differentiator [1]. Niazimicin, another thiocarbamate, has also been advanced to in vivo antitumor promotion testing [2]. Niazirin's lack of hypotensive effect eliminates it from cardiovascular studies requiring blood pressure modulation but positions it specifically for metabolic and antioxidant research where hemodynamic confounding is undesirable.

Cardiovascular pharmacology Natural product screening Hypertension research

Niazirin vs. Broad-Spectrum Isothiocyanates: Quantifiable In Vitro Antioxidant Capacity (DPPH IC50 = 18.55 µM, ABTS IC50 = 27.34 µM)

Niazirin demonstrates defined radical scavenging activity with IC50 values of 18.55 µM in the DPPH assay and 27.34 µM in the ABTS assay [1]. While direct head-to-head comparisons with sulforaphane or phenethyl isothiocyanate under identical conditions are not available, a comparative review of key isothiocyanates notes that Moringa-derived isothiocyanates (e.g., MIC-1) contain an additional sugar moiety that confers enhanced stability relative to non-glycosylated isothiocyanates found in cruciferous vegetables [2]. Niazirin shares this glycosylated structural feature. The antioxidant activity was further validated in a high glucose-induced vascular smooth muscle cell (VSMC) model, where niazirin decreased reactive oxygen species (ROS) and malondialdehyde (MDA) production while increasing total antioxidant capacity (T-AOC), superoxide dismutase (SOD), and glutathione peroxidase (GPx) levels [1].

Oxidative stress Antioxidant screening Diabetic complications

Niazirin in db/db Mice: Quantitative In Vivo Metabolic Improvement Relative to Saline Control

In a db/db mouse model of type 2 diabetes and metabolic syndrome, niazirin administered at 20 mg/kg body weight produced statistically significant improvements across multiple metabolic parameters relative to saline-treated controls [1]. The study reported reductions in body weight, water intake, and food intake, along with improvements in hyperglycemia, insulin resistance, and hepatic lipid accumulation (non-alcoholic fatty liver). Mechanistically, niazirin was shown to improve hepatic energy metabolism via activation of the AMPK signaling pathway [1]. This in vivo efficacy data distinguishes niazirin from many Moringa-derived compounds that lack comprehensive animal model validation. By contrast, niazimicin (a thiocarbamate analog) has in vivo data in a different model—two-stage mouse skin carcinogenesis for antitumor promotion [2]—illustrating that in vivo validation exists for both structural classes but targets distinct disease indications.

Metabolic syndrome Diabetes pharmacology In vivo efficacy

Niazirin + Niaziridin Combination: 16-Fold Reduction in Tetracycline MIC Against Multidrug-Resistant E. coli

Neither niazirin nor niaziridin possesses intrinsic antibacterial activity when tested alone. However, when combined with tetracycline, both glycosides act as drug resistance reversal agents, reducing the minimum inhibitory concentration (MIC) of tetracycline by up to 16-fold against clinical isolates of multidrug-resistant Escherichia coli [1]. Mechanistic studies revealed that both compounds inhibit bacterial efflux pumps, with niaziridin demonstrating superior efficacy compared to niazirin in efflux pump inhibition assays. Niaziridin also downregulated the expression of efflux pump genes acrB and yojI while upregulating porin-forming genes ompA and ompX [1]. This synergistic activity profile positions niazirin as a research tool for efflux pump modulation studies rather than as a standalone antimicrobial agent.

Antimicrobial resistance Efflux pump inhibition Combination therapy

Niazirin Pharmacokinetics: Absolute Oral Bioavailability of 46.78%–52.61% in Rats with Dose-Proportional Exposure

A validated UPLC-MS/MS method was used to determine the pharmacokinetic profile of niazirin in Sprague-Dawley rats following oral (5, 20, and 40 mg/kg) and intravenous (5 mg/kg) administration [1]. The absolute oral bioavailability was calculated as 46.78% (5 mg/kg), 52.61% (20 mg/kg), and 48.28% (40 mg/kg). The compound demonstrated linear, dose-proportional pharmacokinetics, with AUC₀–∞ described by the equation y = 177.39x + 99.716 (r² = 0.9962) and Cmax by y = 63.152x + 19.531 (r² = 0.9961) [1]. Plasma extraction recovery ranged from 87.92% to 91.82%, with intra- and inter-day precision (RSD) below 11.53% and accuracy (RE) between 6.20% and 9.68%. In silico predictions further indicate that niazirin is highly absorbed in the gastrointestinal tract [2]. In contrast, pharmacokinetic data for niazimicin, niaziminin, and niazinin remain unpublished or limited to in silico predictions, making niazirin the most comprehensively characterized Moringa nitrile glycoside for ADME properties.

Pharmacokinetics Bioavailability ADME Preclinical development

Niazirin Source Differentiation: Leaf Content (0.038%) Exceeds Pod Content (0.033%)—Quantitative HPLC Determination

A validated reversed-phase HPLC method with UV detection (220 nm) quantified niazirin and niaziridin content across Moringa oleifera tissues [1]. Niazirin was detected at 0.038% in leaves and 0.033% in pods, indicating a relatively higher concentration in leaf tissue. Niaziridin showed the opposite distribution pattern, with approximately three-fold higher content in pods (0.039%) than in leaves (0.015%). Neither compound was detected in bark tissue [1]. Method precision (relative standard deviation) was 1.94% for niazirin. Fast centrifugal partition chromatography (FCPC) has also been successfully applied for preparative isolation, yielding 70 mg of niazirin from 1 g of crude chloroform extract at 94.8% purity with 94% total recovery [2]. Recent purification efforts using semi-preparative HPLC have achieved 98.35% purity [3].

Phytochemical analysis Natural product standardization Quality control

Niazirin Research Applications: Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Metabolic Syndrome and Type 2 Diabetes Research

Niazirin is indicated for in vivo studies of metabolic syndrome based on demonstrated efficacy in db/db mice at 10 and 20 mg/kg doses, where it reduced body weight, hyperglycemia, insulin resistance, and hepatic steatosis via AMPK pathway activation [1]. The compound's established absolute oral bioavailability (46.78%–52.61%) and linear dose-proportional pharmacokinetics support reliable dosing for preclinical metabolic studies [2].

Oxidative Stress and Diabetic Cardiovascular Complications

Niazirin is appropriate for investigating oxidative stress mechanisms in hyperglycemic conditions, with quantifiable radical scavenging activity (DPPH IC50 = 18.55 µM, ABTS IC50 = 27.34 µM) [3]. In high glucose-induced VSMC models, niazirin attenuates proliferation, decreases ROS and MDA production, and increases T-AOC, SOD, and GPx levels. It acts mechanistically through PKCζ/Nox4 pathway modulation, making it suitable for diabetic atherosclerosis research [3].

Antimicrobial Resistance and Efflux Pump Modulation

Niazirin is not a standalone antimicrobial agent but functions as a drug resistance reversal agent in combination studies [4]. When co-administered with tetracycline against multidrug-resistant E. coli, niazirin reduces the MIC by up to 16-fold through efflux pump inhibition. This application scenario is specifically relevant for research on antibiotic adjuvants and bacterial resistance mechanisms [4].

Inflammatory Skin Disease Models

Niazirin has demonstrated efficacy in a TPA-induced psoriasis-like skin lesion mouse model, where it ameliorated lesions, decreased IL-17A mRNA expression, and increased keratinocyte differentiation markers . In vitro, niazirin suppressed the expression of Th17-relevant cytokines including IL-12/IL-23 p40, IL-17A, IL-22, and IL-23 p19 in LPS-stimulated THP-1 cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niazirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.